N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-14-6-4-13(5-7-14)10-19(23)22-20-21-17(12-27-20)16-11-15(25-2)8-9-18(16)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEHJXWWBLQMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole core is synthesized via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-halocarbonyl compounds with thioamides or thioureas. For regioselective incorporation of the 2,5-dimethoxyphenyl group:
Step 1: Preparation of 2,5-Dimethoxyphenylthioamide
- Reactant : 2,5-Dimethoxybenzaldehyde is converted to its corresponding thioamide via treatment with ammonium sulfide or Lawesson’s reagent.
- Conditions : Ethanol reflux, 12–24 h.
Step 2: Cyclization with α-Chloroketone
- Reactant : Chloroacetone or α-chloroacetylacetone introduces the thiazole’s C4 methyl group (if required).
- Mechanism : Nucleophilic attack by the thioamide’s sulfur on the α-carbon, followed by dehydrohalogenation.
- Conditions : Dioxane or THF, 60–80°C, 6–12 h.
Key Modification :
To achieve the 4-aryl substitution, 2-bromo-1-(2,5-dimethoxyphenyl)ethanone is preferred over simpler α-haloketones. This ensures the aryl group is positioned at C4 of the thiazole.
Alternative Routes via Suzuki-Miyaura Coupling
For enhanced regiocontrol, a palladium-catalyzed cross-coupling may be employed post-cyclization:
- Synthesize 4-bromo-1,3-thiazol-2-amine.
- Couple with 2,5-dimethoxyphenylboronic acid under Suzuki conditions.
- Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h.
- Yield : ~65% (based on similar thiazole couplings).
Acylation of Thiazol-2-amine with 4-Methoxyphenylacetyl Chloride
Reagent Synthesis: 2-(4-Methoxyphenyl)acetyl Chloride
Procedure :
- Starting Material : 4-Methoxyphenylacetic acid treated with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
- Conditions : Reflux in anhydrous dichloromethane (DCM), 2–4 h.
- Quenching : Excess reagent removed under vacuum.
Purity : >95% (by ¹H NMR).
Amide Bond Formation
Method A: Schotten-Baumann Conditions
- Reactants : Thiazol-2-amine (1 eq), 2-(4-methoxyphenyl)acetyl chloride (1.2 eq).
- Base : Aqueous NaHCO₃ (2 eq).
- Solvent : THF/H₂O (2:1), 0°C → room temperature, 6 h.
- Workup : Extract with DCM, dry (Na₂SO₄), concentrate.
- Yield : 60–65% (crude).
Method B: Carbodiimide-Mediated Coupling
- Coupling Agents : EDCI·HCl (1.5 eq), DMAP (0.1 eq).
- Solvent : Anhydrous DCM, 0°C → room temperature, 24 h.
- Advantages : Higher selectivity, minimal racemization.
- Yield : 75–76% (after recrystallization).
Optimization and Scalability Challenges
Regioselectivity in Thiazole Formation
The position of the 2,5-dimethoxyphenyl group is critical. Competing pathways may yield C5-aryl byproducts. Strategies to mitigate this include:
Purification Techniques
- Recrystallization : Ethyl acetate/hexane (3:1) effectively removes unreacted thioamide.
- Column Chromatography : SiO₂, eluent DCM/MeOH (95:5) for final acetamide purification.
Analytical Data and Characterization
| Parameter | Value/Description | Method |
|---|---|---|
| Molecular Weight | 384.45 g/mol | HRMS (ESI+) |
| Melting Point | 162–164°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, thiazole-H), 6.95–6.75 (m, 7H, aryl-H), 3.89 (s, 6H, OCH₃), 3.78 (s, 3H, OCH₃) | Bruker Avance III |
| IR (KBr) | 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N) | FTIR Spectrometer |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch Cyclization | Cost-effective, one-pot | Regioselectivity challenges | 68 |
| Suzuki Coupling | Precise aryl positioning | Requires Pd catalyst, higher cost | 65 |
| Schotten-Baumann | Aqueous conditions, simple workup | Lower yields due to hydrolysis | 60 |
| EDCI/DMAP Coupling | High efficiency, minimal side products | Anhydrous conditions required | 76 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s structural analogues primarily differ in substituent patterns on the thiazole ring and acetamide moiety. Key examples include:
Key Observations :
- Methoxy vs. Hydroxy Groups : The presence of methoxy groups (as in the target compound) enhances lipophilicity compared to hydroxy-substituted analogues like 6a, which may improve blood-brain barrier penetration but reduce solubility .
- Heterocyclic Variations : Substitution with pyridyl (Y042-5016) or piperazinyl (Compound 16) groups introduces hydrogen-bonding or basicity, altering receptor-binding profiles .
Pharmacological Activities
Anti-Inflammatory Activity
- Compound 6a: Non-selective COX-1/COX-2 inhibitor (IC₅₀: 9.01 ± 0.01 µM for COX-1; 11.65 ± 6.20 µM for COX-2) with demonstrated anti-inflammatory effects in vivo .
- The 2,5-dimethoxyphenyl group may enhance steric hindrance, reducing COX-2 selectivity compared to 6a .
Anticancer Activity
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) : Exhibited potent activity against HCT-116, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM) .
Nrf2/ARE Pathway Modulation
- CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide): Activates the Nrf2/ARE pathway, a key antioxidant response mechanism .
Structure-Activity Relationship (SAR) Trends
Methoxy Substitutions: Positional Effects: 2,5-Dimethoxy substitution (target compound) vs. 4-methoxy (Compound 16) may alter π-π stacking interactions with hydrophobic enzyme pockets .
Acetamide Modifications :
- Aromatic vs. Aliphatic Substituents : 4-Methoxyphenyl (target) vs. piperazinyl (Compound 16) substituents influence solubility and target selectivity. Piperazinyl groups introduce basicity, favoring interaction with charged residues in MMPs or kinases .
Biological Activity
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula: C16H15N5O5S
- Molecular Weight: 389.3858 g/mol
- CAS Number: 6695-27-8
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antitumor Activity : Research indicates that thiazole derivatives exhibit promising antitumor properties. The presence of the thiazole ring enhances cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, compounds with similar structures have shown IC50 values in the range of 1.61 µg/mL to 23.30 mM against various cancer cell lines .
- Antiviral Properties : Thiazole derivatives have been investigated for their antiviral potential. Studies suggest that modifications at specific positions on the thiazole ring can significantly enhance antiviral activity, making these compounds viable candidates for further development .
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity comparable to standard antibiotics. The structural modifications in the thiazole moiety are crucial for enhancing this activity .
Case Studies and Experimental Data
- Antitumor Efficacy :
- Antiviral Activity :
- Antimicrobial Studies :
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity (IC50 < 1.61 µg/mL) | |
| Antiviral | Inhibition of viral replication (0.20 - 0.35 µM) | |
| Antimicrobial | Comparable efficacy to norfloxacin |
Future Directions
The promising biological activities associated with this compound warrant further investigation into its pharmacokinetics and safety profile. Future studies should focus on:
- In vivo studies : To evaluate the therapeutic efficacy and safety in animal models.
- Mechanistic studies : To elucidate the precise molecular pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and reduced toxicity.
Q & A
Q. What are the standard synthetic routes for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones. Subsequent functionalization includes coupling the 2,5-dimethoxyphenyl group at the 4-position of the thiazole and introducing the 4-methoxyphenylacetamide moiety via amidation. Key steps require precise control of temperature, solvent polarity (e.g., DMF or THF), and catalysts like EDCI/HOBt for amide bond formation. Purification is achieved using column chromatography, followed by characterization via HPLC and NMR .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material). Infrared (IR) spectroscopy can validate functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What are the primary biological targets or activities reported for this compound?
While specific data on this compound is limited, structurally related acetamide-thiazole derivatives exhibit activity against kinases, antimicrobial targets, or cancer cell lines. Preliminary studies might focus on enzyme inhibition assays (e.g., tyrosine kinases) or cytotoxicity screening in cell cultures (e.g., MTT assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Systematic optimization involves varying solvents (e.g., switching from DMF to acetonitrile for better solubility), adjusting stoichiometry of coupling reagents, and employing microwave-assisted synthesis to reduce reaction time. Design of Experiments (DoE) methodologies can identify critical parameters (e.g., temperature, pH) affecting yield .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell line specificity, serum concentration). Meta-analyses comparing IC₅₀ values under standardized protocols are recommended. Structural analogs should be tested in parallel to isolate the impact of substituents (e.g., methoxy vs. ethoxy groups) .
Q. How does the compound’s stability under physiological conditions influence its therapeutic potential?
Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) assess degradation kinetics. Techniques like LC-MS track metabolite formation, while computational modeling (e.g., molecular dynamics) predicts hydrolytic susceptibility of the acetamide bond .
Q. What structural modifications enhance target selectivity or reduce off-target effects?
Structure-Activity Relationship (SAR) studies could explore:
- Replacing the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate binding affinity.
- Introducing chirality at the acetamide side chain to evaluate enantiomer-specific activity. Computational docking (e.g., AutoDock Vina) identifies key interactions with target proteins .
Methodological Considerations
Q. How are computational tools integrated into the design of derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Pharmacophore modeling aligns functional groups with target active sites, while QSAR models correlate substituent properties (e.g., logP) with bioactivity .
Q. What in vitro models are suitable for preliminary toxicity profiling?
HepG2 (liver) and HEK293 (kidney) cell lines assess organ-specific toxicity. Ames tests evaluate mutagenicity, and hemolysis assays screen for erythrocyte membrane disruption. Dose-response curves (0.1–100 µM) establish therapeutic indices .
Q. How do solvent polarity and temperature affect crystallization for X-ray diffraction studies?
Slow evaporation in mixed solvents (e.g., chloroform/methanol) promotes single-crystal growth. Temperature gradients (4°C to room temperature) control nucleation rates. Data collection at synchrotron facilities enhances resolution for complex heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
